2,5-Dichloro-4-methylbenzenethiol
Description
Properties
IUPAC Name |
2,5-dichloro-4-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBBWAVLSXPJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033774-69-4 | |
| Record name | 2,5-dichloro-4-methylbenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methylbenzenethiol typically involves the chlorination of 4-methylbenzenethiol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the 2 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzenethiols depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4-methylbenzenethiol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences:
Functional Group Reactivity: The thiol group in this compound is more acidic (pKa ~6–8) compared to the phenol group in 3,5-Dichloro-4-methylphenol (pKa ~9–10). This makes the former more reactive in deprotonation-driven reactions . Methyl-2,5-dimethylbenzoate, as an ester, is prone to hydrolysis under acidic or basic conditions, unlike the sulfur- or oxygen-based compounds above.
Substituent Effects: The 2,5-dichloro substitution in the thiol derivative creates a para-dichloro arrangement, which may enhance electron-withdrawing effects and influence regioselectivity in electrophilic substitution reactions. In contrast, the 3,5-dichloro pattern in the phenol derivative results in meta-directing effects.
Applications: Thiols like this compound are often used in polymer stabilization or as ligands in coordination chemistry. Phenols (e.g., 3,5-Dichloro-4-methylphenol) are common in disinfectants or agrochemicals. Esters like Methyl-2,5-dimethylbenzoate may serve as fragrance intermediates .
Limitations of Available Evidence
Theoretical comparisons are based on general chemical principles and fragmentary supplier information . Further primary literature or specialized databases would be required to validate these inferences.
Q & A
Basic: What synthetic routes are recommended for preparing 2,5-Dichloro-4-methylbenzenethiol, and how can purity be optimized?
A reflux-based approach using ethanol as a solvent, with catalytic acetic acid, is effective for synthesizing arylthiol derivatives. For example, substituting benzaldehyde with 2,5-dichloro-4-methylbenzaldehyde in a condensation reaction (similar to triazole synthesis methods) could yield the target compound. Post-reaction, solvent evaporation under reduced pressure followed by recrystallization or column chromatography (e.g., using silica gel with a hexane/ethyl acetate gradient) ensures high purity . For thiol-specific purification, thiol-selective resins (e.g., mercury-based affinity columns) may be employed to remove disulfide byproducts .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ ~6.5–7.5 ppm) and methyl groups (δ ~2.3 ppm). Chlorine substituents induce deshielding in adjacent protons .
- IR Spectroscopy : Confirm the thiol (-SH) stretch (~2550 cm⁻¹) and C-S vibrations (~675 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI− mode for [M−H]− ion) with an error margin <5 ppm .
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity, employing methanol/water (70:30) as the mobile phase .
Advanced: How can density functional theory (DFT) predict the electronic and reactive properties of this compound?
Employ hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur lone pairs).
- Frontier Molecular Orbitals : Estimate HOMO-LUMO gaps to predict reactivity.
- Vibrational Frequencies : Validate against experimental IR data. Use a 6-311++G(d,p) basis set for accuracy, and compare results with experimental thermochemical data (e.g., bond dissociation energies) to refine functional selection .
Advanced: How can contradictory biological activity data for thiol derivatives be resolved methodologically?
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables.
- Mechanistic Probes : Use isotopic labeling (e.g., 34S) to track metabolic pathways and confirm bioactivity targets.
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. Triangulate findings with computational docking (e.g., AutoDock Vina) to validate binding hypotheses .
Advanced: What crystallographic strategies elucidate the supramolecular interactions of this compound?
- Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on Cl···S and CH-π interactions.
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., halogen bonding vs. van der Waals forces).
- Synthon Identification : Map recurring motifs (e.g., dimeric thiol pairs) to guide crystal engineering .
Basic: What stability protocols are essential for handling this compound in storage?
Store under inert gas (N2/Ar) at 0–4°C to prevent oxidation. Use amber vials to limit photodegradation. For long-term stability, add radical inhibitors (e.g., BHT) at 0.1% w/w. Monitor purity via periodic TLC (silica gel, Rf ~0.4 in hexane/EtOAc) .
Advanced: How can reaction mechanisms for derivatizing this compound be validated?
- Kinetic Isotope Effects (KIE) : Compare kH/kD in deuterated solvents to identify rate-determining steps.
- Computational Transition-State Modeling : Use Gaussian or ORCA to map energy barriers for thiolate nucleophilic attacks.
- Trapping Intermediates : Employ low-temperature NMR (−40°C) to detect transient species (e.g., disulfide radicals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
